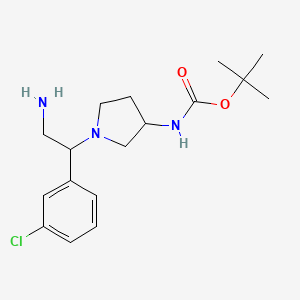
2,6-Di(thiophen-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di(thiophen-2-yl)aniline is an organic compound that features a central aniline core substituted with two thiophene rings at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(thiophen-2-yl)aniline typically involves the reaction of aniline with thiophene derivatives. One common method is the oxidative polymerization of thiophene with aniline using iron (III) chloride (FeCl3) as the oxidizing agent . This reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Di(thiophen-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
2,6-Di(thiophen-2-yl)aniline has a wide range of applications in scientific research, including:
Organic Electronics: The compound is used in the development of organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.
Conductive Polymers: It is a key monomer in the synthesis of conductive polymers, which have applications in sensors, batteries, and other electronic devices.
Photovoltaic Materials: The compound’s unique electronic properties make it suitable for use in photovoltaic materials, enhancing the efficiency of solar cells.
Wirkmechanismus
The mechanism of action of 2,6-Di(thiophen-2-yl)aniline in its applications is primarily based on its ability to facilitate charge transfer and conduction. The thiophene rings provide a conjugated system that allows for efficient electron delocalization, which is crucial for its role in organic electronics and conductive polymers. The aniline core contributes to the compound’s stability and reactivity, enabling it to participate in various chemical reactions and form stable polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bithiophene: Another thiophene-based compound with similar electronic properties but lacks the aniline core.
Polyaniline: A well-known conductive polymer that shares the aniline core but does not have thiophene rings.
Thiophene: The basic building block of thiophene derivatives, with simpler structure and properties.
Uniqueness
2,6-Di(thiophen-2-yl)aniline is unique due to its combination of aniline and thiophene moieties, which provides a balance of stability, reactivity, and electronic properties. This makes it particularly suitable for applications in advanced materials and organic electronics, where both stability and efficient charge transfer are essential.
Eigenschaften
Molekularformel |
C14H11NS2 |
|---|---|
Molekulargewicht |
257.4 g/mol |
IUPAC-Name |
2,6-dithiophen-2-ylaniline |
InChI |
InChI=1S/C14H11NS2/c15-14-10(12-6-2-8-16-12)4-1-5-11(14)13-7-3-9-17-13/h1-9H,15H2 |
InChI-Schlüssel |
STUDUHGPWGTOMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C2=CC=CS2)N)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



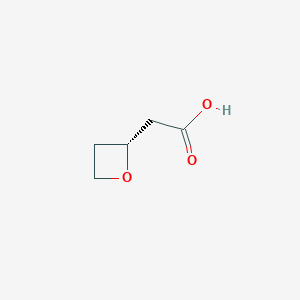

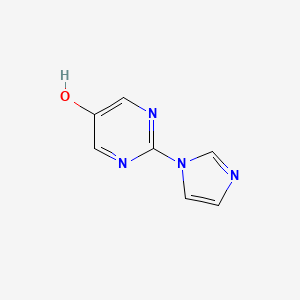

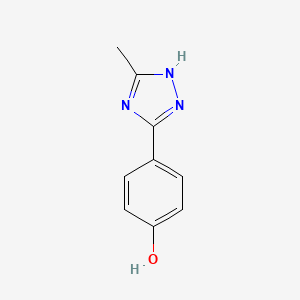
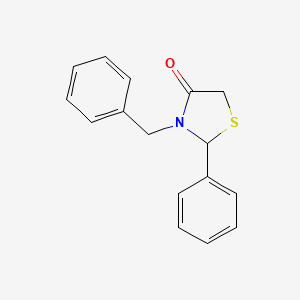
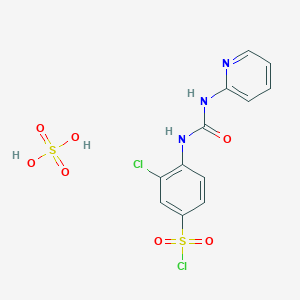

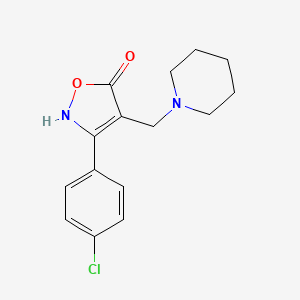
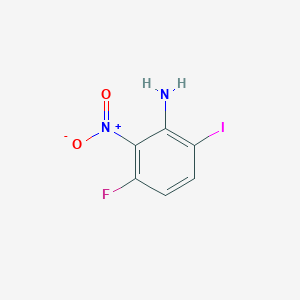
![1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B11769288.png)
![5,7-Dibromo-1H-benzo[d][1,2,3]triazole](/img/structure/B11769294.png)
